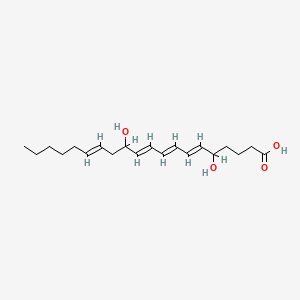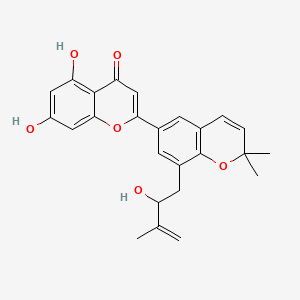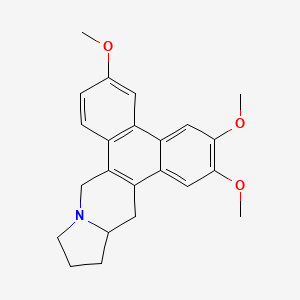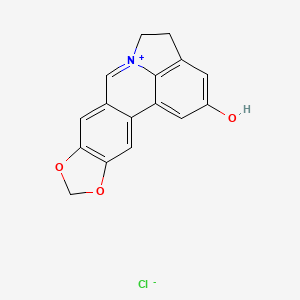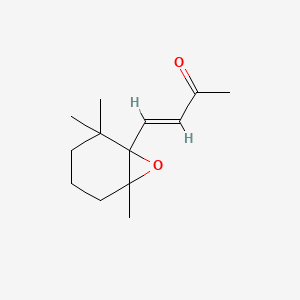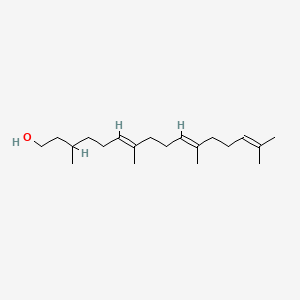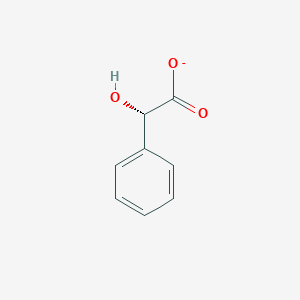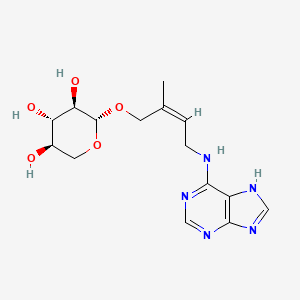
O-beta-D-Xylosylzeatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-beta-D-xylosylzeatin is a beta-D-xyloside and a monosaccharide derivative. It derives from a zeatin.
Scientific Research Applications
Biological Activity in Plant Tissues
O-beta-D-Xylosylzeatin, a zeatin metabolite, exhibits significant biological activity in plant tissues. In a study involving Phaseolus callus bioassays, O-xylosylzeatin demonstrated high activity, surpassing zeatin in some cases. This activity suggests its potential role in plant growth and development processes (Mok et al., 1987).
Enzyme Localization and Synthesis
Zeatin O-xylosyltransferase, an enzyme responsible for O-xylosylzeatin formation, was identified in the endosperm of Phaseolus vulgaris. Its localization in the nucleus and cytoplasm implies a role in cytokinin transport and possibly chromatin interaction in rapidly dividing cells (Martin et al., 1993).
Proteoglycan Synthesis and Cell Proliferation
Beta-D-Xylosides, including O-beta-D-Xylosylzeatin, can affect proteoglycan synthesis and cell proliferation. Specific xylosides inhibit cell proliferation and modulate proteoglycan synthesis, indicating their potential use in studying cell growth and differentiation processes (Potter-Perigo et al., 1992).
Enzyme Activity in Cytokinin Metabolism
Research on an enzyme catalyzing the formation of O-xylosylzeatin in Phaseolus vulgaris embryos highlights its specificity for trans-zeatin and dihydrozeatin, providing insights into the regulatory mechanisms of cytokinin metabolism in plants (Turner et al., 1987).
Impact on Plant Diversity and Ecosystems
While not directly related to O-beta-D-Xylosylzeatin, studies like the one on phylogenetic beta diversity provide a broader context for understanding the role of plant metabolites in ecological and evolutionary processes, potentially including those influenced by cytokinins (Graham & Fine, 2008).
Glyco-Engineering in Plant-Based Production Systems
O-beta-D-Xylosylzeatin's relation to xylosylation is relevant in glyco-engineering, as seen in the production of monoclonal antibodies with human-like N-glycan structures in Nicotiana benthamiana. This research demonstrates the importance of glycosylation, potentially including O-xylosylation, in biotechnological applications (Strasser et al., 2008).
Gene Encoding and Cytokinin Regulation
The isolation and characterization of genes encoding zeatin O-glycosyltransferases, including those related to O-xylosylzeatin, provide molecular insights into cytokinin regulation and activity in plants (Mok et al., 2000).
Protein Processing and Plant Hormone Response
Research on the processing of zeatin O-xylosyltransferase and its impact on plant response to hormones like auxin reveals the interplay between cytokinin metabolism and plant developmental processes (Martin et al., 1997).
properties
Molecular Formula |
C15H21N5O5 |
|---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-24-15-12(23)11(22)9(21)5-25-15)2-3-16-13-10-14(18-6-17-10)20-7-19-13/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H2,16,17,18,19,20)/b8-2-/t9-,11+,12-,15-/m1/s1 |
InChI Key |
BTXBYCHDVZGXMF-IEDJDMPFSA-N |
Isomeric SMILES |
C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(CO3)O)O)O |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



